Bexarotene d4 is a synthetic retinoid compound, specifically a derivative of bexarotene, which is primarily used in the treatment of cutaneous T-cell lymphoma. It is classified as a selective retinoid X receptor agonist, which means it selectively activates retinoid X receptors, influencing gene expression related to cell growth and differentiation. Bexarotene d4 is particularly noted for its application in research settings, where it serves as an internal standard in analytical methods for studying the pharmacokinetics and metabolism of bexarotene .
Bexarotene d4 is derived from the parent compound bexarotene, which was originally developed for therapeutic use. The compound is classified under the broader category of retinoids, which are compounds that are chemically related to vitamin A and are known for their role in cellular processes such as growth and differentiation. Bexarotene d4 has been utilized in various studies to explore its biological effects and potential therapeutic applications .
The synthesis of bexarotene d4 involves several key steps that utilize established organic synthesis techniques. The process typically begins with commercially available precursors that undergo various chemical transformations to yield the final product.
Bexarotene d4 shares a similar molecular structure with its parent compound but incorporates deuterium atoms at specific positions to facilitate tracing in metabolic studies. The molecular formula can be represented as C20H18D4ClN2O2, where "D" denotes deuterium.
Bexarotene d4 participates in various chemical reactions typical of retinoids, including:
The reactions can vary based on the conditions used (e.g., temperature, solvent) and are typically monitored using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm product formation and purity .
Bexarotene d4 acts primarily by activating retinoid X receptors, which are nuclear receptors that regulate gene expression upon binding with their ligands. This activation leads to:
Research indicates that compounds like bexarotene d4 can significantly influence pathways related to cancer cell growth, making them valuable in both therapeutic and research contexts .
Relevant analyses often include thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis to assess stability and thermal properties .
Bexarotene d4 is primarily used in scientific research rather than direct clinical applications. Its main uses include:
Bexarotene-d4 (LGD1069-d4) is a deuterium-labeled analog of the retinoid X receptor (RXR) agonist bexarotene, where four hydrogen atoms at the 2,3,5,6-positions of the benzoic acid ring are replaced with deuterium ( [1] [5] [7]). This isotopic labeling employs tetradeuterated precursors to ensure regioselective incorporation. The primary synthesis route involves a Pd-catalyzed Sonogashira coupling between 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one and methyl 4-iodobenzoate-d4, followed by hydrolysis. Deuterium incorporation occurs early in the synthesis using methyl 4-bromobenzoate-d4 as the isotopic source, which undergoes halogen-metal exchange with n-BuLi and subsequent carboxylation to introduce the labeled benzoic acid moiety [4] [8]. Alternative pathways include Wittig olefination or Grignard reactions with deuterated benzaldehyde derivatives, though these yield lower stereoselectivity for the desired (E)-vinyl geometry [10].
Table 1: Isotopic Precursors for Bexarotene-d4 Synthesis
Deuterated Building Block | Position of D4 | Coupling Method | Key Intermediate |
---|---|---|---|
Methyl 4-bromobenzoate-d4 | Benzoic acid ring | Sonogashira coupling | 4-(1-(Tetralinyl)ethynyl)benzoate-d4 |
4-Formylbenzoic acid-d4 | Benzoic acid ring | Wittig reaction | (E)-4-[2-(Tetralinyl)vinyl]benzoic acid-d4 |
Tetralone-d4 (custom) | Aliphatic ring | Aldol condensation | Deuterated tetralinyl core |
Deuterium incorporation requires stringent anhydrous conditions to prevent proton-deuterium exchange. Critical reagents include:
The Sonogashira mechanism proceeds through oxidative addition of the aryl bromide-d4 to Pd(0), transmetalation with copper acetylide (from the terminal alkyne and CuI), and reductive elimination to form the C–C bond. Deuterium stability is ensured by avoiding strongly acidic/basic conditions during hydrolysis of the methyl ester to carboxylic acid. Isotopic scrambling is minimized by using mild hydrolytic agents (e.g., LiOH in THF/H₂O) at 0–25°C [1] [8].
Crude Bexarotene-d4 contains impurities from non-deuterated residuals (≤2.5%) and isomeric byproducts. Purification employs a three-step process:
Yield optimization strategies:
Table 2: Purification Performance of Bexarotene-d4
Technique | Conditions | Key Impurity Removed | Isotopic Purity After Step |
---|---|---|---|
Flash Chromatography | Ethyl acetate/hexane (1:9) | Non-deuterated tetralone | 96.5% |
Recrystallization | Ethanol/water (4:1), −20°C | (Z)-Vinyl isomer | 98.8% |
Preparative HPLC | C18, methanol/water (85:15) | Diduetterated byproducts | 99.11% |
Bexarotene-d4 synthesis prioritizes isotopic stability over conventional bexarotene routes, which tolerate harsher conditions. Key comparisons:
Structural modifications in newer rexinoids (e.g., NEt-4IB) focus on alkyl chain optimization rather than deuteration, as their synthetic routes lack aromatic rings suitable for isotopic labeling [3] [10].
Table 3: Synthetic Route Comparison for Deuterated Rexinoids
Compound | Core Structure | Deuteration Site | Max. Isotopic Purity | Key Limitation |
---|---|---|---|---|
Bexarotene-d4 | Tetrasubstituted naphthalene | Aromatic ring | 99.11% | Acid-sensitive labeling |
UAB30-d6 (hypothetical) | Tetralone + tetraenoate | Aliphatic chain | N/A | Allylic deuteration unstable |
Class I Rexinoid-d4 | Disubstituted cyclohexene | Not feasible | N/A | No aromatic rings |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4